4-[(3-fluorophenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide
Description
4-[(3-fluorophenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide is a complex organic compound with a molecular formula of C19H22FN3O2 This compound is part of the piperazine family, which is known for its diverse biological and pharmacological activities
Properties
IUPAC Name |
4-[(3-fluorophenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-25-18-7-3-6-17(13-18)21-19(24)23-10-8-22(9-11-23)14-15-4-2-5-16(20)12-15/h2-7,12-13H,8-11,14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETZJHFCUSQBDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(3-fluorophenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and leads to the formation of protected piperazines . Deprotection of these piperazines can then be achieved using reagents like PhSH (thiophenol), followed by selective intramolecular cyclization .
Chemical Reactions Analysis
4-[(3-fluorophenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: The compound’s pharmacological properties make it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 4-[(3-fluorophenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The fluorine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
4-[(3-fluorophenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide can be compared with other piperazine derivatives such as:
4-[(3-chlorophenyl)methyl]-N-(3-fluorophenyl)piperazine-1-carboxamide: This compound has a chlorine atom instead of a methoxy group, which may alter its chemical and biological properties.
1-(4-Methoxyphenyl)piperazine: This simpler derivative lacks the fluorophenyl group, which may reduce its specificity and potency in certain applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
